molecular formula C14H13ClN2O2S B2454904 2,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 879948-07-9

2,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No. B2454904
CAS RN: 879948-07-9
M. Wt: 308.78
InChI Key: DEPDIVFZEJFMOU-UHFFFAOYSA-N
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Description

The compound “2,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate” is a type of pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with various biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined by various methods. For example, the InChI Key of a similar compound, 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, is SEPCYCDQJZTPHO-UHFFFAOYSA-N .

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

Pyrimidine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle these compounds with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and using protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

(2,4-dimethylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-8-4-5-11(9(2)6-8)19-13(18)12-10(15)7-16-14(17-12)20-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPDIVFZEJFMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

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